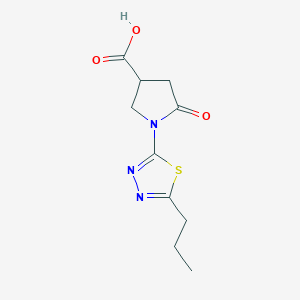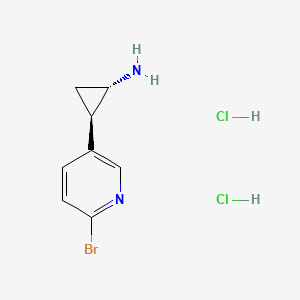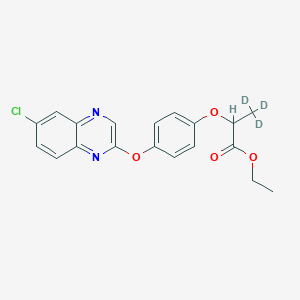amine CAS No. 1935075-00-5](/img/structure/B1413782.png)
[(3-Bromopyridin-4-yl)methyl](propan-2-yl)amine
Descripción general
Descripción
(3-Bromopyridin-4-yl)methylamine is an organic compound that belongs to the class of substituted pyridines. It features a bromine atom attached to the pyridine ring, which significantly influences its chemical reactivity and potential applications. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromopyridin-4-yl)methylamine typically involves the bromination of a pyridine derivative followed by amination. One common method involves the reaction of 4-(bromomethyl)pyridine with isopropylamine under controlled conditions. The reaction is usually carried out in a solvent such as toluene or ethyl acetate, with the addition of a base to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions are optimized to ensure the highest purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromopyridin-4-yl)methylamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding pyridine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxides in the presence of a base.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: Pyridine N-oxides and other oxidized products.
Reduction: Dehalogenated pyridine derivatives.
Aplicaciones Científicas De Investigación
(3-Bromopyridin-4-yl)methylamine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Incorporated into the design of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of (3-Bromopyridin-4-yl)methylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such
Propiedades
IUPAC Name |
N-[(3-bromopyridin-4-yl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c1-7(2)12-5-8-3-4-11-6-9(8)10/h3-4,6-7,12H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUQGSHOSQNEGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C(C=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-[(tert-Butylamino)sulfonyl]phenyl)-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1413702.png)
![2-Methyl-7-nitroimidazo[1,2-a]pyridine](/img/structure/B1413704.png)





![2-[(2-Hydroxyethyl)amino]-1-pyridin-3-ylethanol](/img/structure/B1413715.png)
![(2-Methoxyethyl)[(1s)-octahydro-2h-quinolizin-1-ylmethyl]amine](/img/structure/B1413716.png)
![6-Chloro-7-methylimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1413717.png)
![(7R,9R)-9-(Benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B1413718.png)
![N-(4-Chloro-3-nitrophenyl)-N'-[2-methyl-3-(trifluoromethyl)phenyl]urea](/img/structure/B1413719.png)
![Methyl 2-[2-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1413720.png)
![methyl 1-[4-(acetylamino)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B1413721.png)
